molecular formula C28H28ClOP B12689666 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium CAS No. 93840-99-4

4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12689666
CAS No.: 93840-99-4
M. Wt: 446.9 g/mol
InChI Key: SXROBFNIJFOYQT-UHFFFAOYSA-M
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Description

4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28ClOP. It is a salt formed from the combination of 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This compound is known for its unique properties and applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenolates .

Scientific Research Applications

4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.

    Medicine: It is being explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A related compound with similar chemical properties.

    Ethyl(triphenyl)phosphonium chloride: Another related compound used in similar applications.

Uniqueness

4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

93840-99-4

Molecular Formula

C28H28ClOP

Molecular Weight

446.9 g/mol

IUPAC Name

4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C8H9ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

SXROBFNIJFOYQT-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-]

Origin of Product

United States

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